N,N'-bis(2,4-dichlorophenyl)nonanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,4-dichlorophenyl)nonanediamide is a chemical compound known for its unique structure and properties It belongs to the class of N,N’-diarylalkanediamides, which are characterized by the presence of two aromatic rings attached to an alkanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dichlorophenyl)nonanediamide typically involves the reaction of 2,4-dichloroaniline with nonanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2,4-dichlorophenyl)nonanediamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4-dichlorophenyl)nonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds, depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dichlorophenyl)nonanediamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3,4-dichlorophenyl)butanediamide
- N,N’-bis(2,4-dichlorophenyl)hexanediamide
- N,N’-bis(2,4-dichlorophenyl)octanediamide
Comparison
N,N’-bis(2,4-dichlorophenyl)nonanediamide is unique due to its longer alkanediamide backbone compared to similar compounds. This structural difference can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Properties
Molecular Formula |
C21H22Cl4N2O2 |
---|---|
Molecular Weight |
476.2 g/mol |
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)nonanediamide |
InChI |
InChI=1S/C21H22Cl4N2O2/c22-14-8-10-18(16(24)12-14)26-20(28)6-4-2-1-3-5-7-21(29)27-19-11-9-15(23)13-17(19)25/h8-13H,1-7H2,(H,26,28)(H,27,29) |
InChI Key |
SMGPUXSAVYSAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCCCCCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.